molecular formula C6H9F2N3O B2697552 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine CAS No. 1855936-94-5

5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No. B2697552
CAS RN: 1855936-94-5
M. Wt: 177.155
InChI Key: MTTJPGWARFUNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine, also known as DFP-10825, is a small molecule inhibitor that has been used in scientific research to study various biological processes.

Scientific Research Applications

5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine has been used in scientific research to study various biological processes. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC) and phosphodiesterase (PDE). It has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects.

Mechanism of Action

5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine inhibits the activity of PKC and PDE by binding to their active sites. PKC is involved in various cellular processes, including cell growth and differentiation, and its inhibition can lead to decreased cell proliferation. PDE is involved in the regulation of cyclic nucleotide levels in cells, and its inhibition can lead to increased levels of cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects:
5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine in lab experiments is its specificity for PKC and PDE, which allows for the study of these enzymes in isolation. Additionally, 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of using 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine is its relatively low potency compared to other PKC and PDE inhibitors, which may require higher concentrations to achieve the desired effect.

Future Directions

There are several future directions for research on 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine. One area of interest is the study of its effects on other biological processes, such as angiogenesis and apoptosis. Additionally, the development of more potent derivatives of 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine could lead to improved efficacy in cancer treatment. Finally, the use of 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine in combination with other drugs could lead to synergistic effects and improved outcomes in various diseases.

Synthesis Methods

5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid with difluoromethyl ether to form the difluoromethyl ether derivative. This derivative is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-methylpyridine to form 5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine.

properties

IUPAC Name

5-(difluoromethoxymethyl)-1-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3O/c1-11-4(2-5(9)10-11)3-12-6(7)8/h2,6H,3H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTJPGWARFUNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)COC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-3-amine

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